D-glutamic acid D-glutamic acid D-glutamic acid is an optically active form of glutamic acid having D-configuration. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a D-alpha-amino acid and a glutamic acid. It is a conjugate acid of a D-glutamate(1-). It is an enantiomer of a L-glutamic acid.
Glutamic acid is the most common excitatory neurotransmitter in the central nervous system.
D-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-glutamic acid is a natural product found in Pisum sativum with data available.
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
Brand Name: Vulcanchem
CAS No.: 6893-26-1
VCID: VC21537894
InChI: InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
SMILES: C(CC(=O)O)C(C(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

D-glutamic acid

CAS No.: 6893-26-1

Cat. No.: VC21537894

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

D-glutamic acid - 6893-26-1

CAS No. 6893-26-1
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2R)-2-aminopentanedioic acid
Standard InChI InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
Standard InChI Key WHUUTDBJXJRKMK-GSVOUGTGSA-N
Isomeric SMILES C(CC(=O)O)[C@H](C(=O)O)N
SMILES C(CC(=O)O)C(C(=O)O)N
Canonical SMILES C(CC(=O)O)C(C(=O)O)N
Boiling Point Sublimes at 175 °C
Colorform Orthorhombic plates from dilute alcohol
Melting Point 201 °C

PropertyValue
Chemical FormulaC₅H₉NO₄
Average Molecular Weight147.1293
Monoisotopic Molecular Weight147.053157781
IUPAC Name(2R)-2-aminopentanedioic acid
Traditional NameD-glutamic acid
CAS Registry Number6893-26-1
Physical StateSolid
StereochemistryD-isomer (R-configuration)

D-glutamic acid's unique stereochemistry significantly impacts its biochemical behavior, particularly in its interactions with stereospecific enzymes and receptors in biological systems.

Metabolism of D-Glutamic Acid

The metabolic fate of D-glutamic acid in mammalian systems differs significantly from its L-counterpart and from other D-amino acids, highlighting its unique biochemical properties.

Physiological Roles and Immunological Significance

D-glutamic acid plays several important physiological roles, particularly in redox regulation and potentially in immune system modulation.

Inhibition of Glutathione Synthesis

D-glutamic acid has been identified as the most potent natural inhibitor of glutathione synthesis known to date . This property may explain its localization to the liver, as circulating D-glutamic acid could potentially alter redox stability in the body . Glutathione serves as a critical antioxidant in cells, and inhibition of its synthesis could have significant implications for cellular redox homeostasis.

D-Glutamic Acid in Bacterial Cell Walls

The most well-established role of D-glutamic acid is its presence in bacterial cell walls, where it serves critical structural functions.

Structural Component of Peptidoglycan

In bacterial cell walls, D-glutamic acid is incorporated into peptidoglycan, a complex polymer that provides structural integrity and protection to bacterial cells . The incorporation of D-amino acids, including D-glutamic acid, in peptidoglycan offers several advantages to bacteria:

  • Resistance to Proteolysis: D-amino acids are resistant to many proteases that specifically target peptide bonds involving L-amino acids, making the cell wall more resilient against degradation.

  • Structural Uniqueness: The incorporation of D-amino acids creates unique structural properties that contribute to the function and integrity of bacterial cell walls.

  • Immune Evasion: The use of D-amino acids may help bacteria evade certain host immune responses that are adapted to recognize L-amino acid-containing structures.

Role in Host-Microbe Interactions

The presence of D-amino acids in bacterial structures plays a role in host-microbe interactions . Host D-amino acid oxidase (DAO) can oxidize bacterial D-amino acids to generate hydrogen peroxide (H₂O₂), which has bactericidal properties . This represents one mechanism by which the host immune system can recognize and respond to bacterial presence.

D-Glutamic Acid in Chemical Communication

In a fascinating example of biological signaling, certain eel species use D-glutamic acid as a pheromone for chemical communication . This illustrates how this compound, beyond its structural and metabolic roles, can also function as a signaling molecule in specific biological contexts.

This use of D-glutamic acid in chemical communication suggests potential applications in understanding animal behavior and possibly in developing biomimetic signaling systems.

Clinical and Research Implications

The unique properties of D-glutamic acid suggest several potential clinical and research implications:

Antimicrobial Strategies

Understanding the role of D-glutamic acid in bacterial cell walls could inform the development of new antimicrobial strategies. By targeting pathways involved in D-glutamic acid incorporation or metabolism, it might be possible to develop antibiotics with novel mechanisms of action.

Immune Modulation

The potential immunomodulatory properties of D-amino acids, possibly including D-glutamic acid, suggest applications in treating inflammatory or immune-related conditions . Further research could elucidate specific effects of D-glutamic acid on immune function and potential therapeutic applications.

Redox Regulation

As an inhibitor of glutathione synthesis, D-glutamic acid may influence cellular redox status . This property could have implications for conditions involving oxidative stress, such as neurodegenerative diseases, cancer, and aging-related disorders.

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